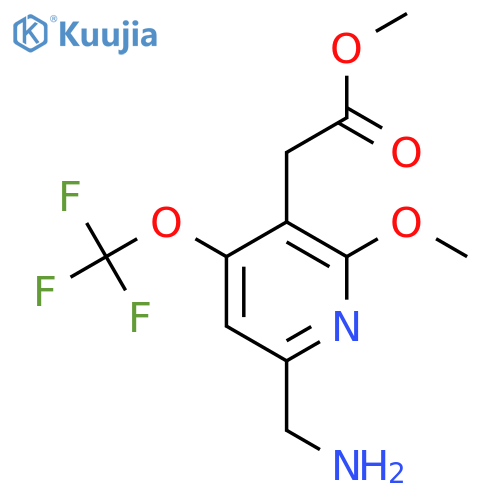Cas no 1806746-24-6 (Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate)

1806746-24-6 structure
商品名:Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate
CAS番号:1806746-24-6
MF:C11H13F3N2O4
メガワット:294.227133512497
CID:4839099
Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate
-
- インチ: 1S/C11H13F3N2O4/c1-18-9(17)4-7-8(20-11(12,13)14)3-6(5-15)16-10(7)19-2/h3H,4-5,15H2,1-2H3
- InChIKey: UAVBTHYITCOTBD-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(CN)=NC(=C1CC(=O)OC)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 83.7
Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087148-1g |
Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate |
1806746-24-6 | 97% | 1g |
$1,475.10 | 2022-03-31 |
Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
1806746-24-6 (Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate) 関連製品
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 503537-97-1(4-bromooct-1-ene)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
